8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Beschreibung
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one class, characterized by a fused triazole-pyrazinone core. Key structural features include:
Eigenschaften
Molekularformel |
C17H19FN6O |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
8-(4-aminopiperidin-1-yl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C17H19FN6O/c18-13-3-1-12(2-4-13)11-24-17(25)23-10-7-20-15(16(23)21-24)22-8-5-14(19)6-9-22/h1-4,7,10,14H,5-6,8-9,11,19H2 |
InChI-Schlüssel |
PGMLRDBOLWZBLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Protected Piperidine Intermediate Preparation
The 4-aminopiperidine moiety is introduced using Boc- or phthalimide-protected precursors to prevent undesired side reactions. For example, 4-(phthalimido)piperidine is synthesized via Gabriel synthesis, followed by enantiomeric resolution if required. Boc protection is preferred for its ease of removal under acidic conditions.
Coupling to the Triazolo[4,3-a]pyrazine Core
Nucleophilic aromatic substitution at position 8 is facilitated by activating the pyrazine ring with electron-withdrawing groups or using metal catalysts. In a protocol adapted from xanthine derivatives, the core is reacted with 4-(Boc-amino)piperidine in N-methyl-2-pyrrolidone (NMP) at 80–100°C for 12–24 hours.
Representative Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | NMP or DMF |
| Temperature | 80–100°C |
| Catalyst | None (thermal conditions) |
| Yield | 70–85% after chromatography |
Deprotection and Final Product Isolation
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 4–6 hours cleaves the Boc group, yielding the free amine. Neutralization with aqueous NaHCO₃ followed by extraction and solvent evaporation provides the crude product.
Phthalimide Removal
Hydrazine hydrate in ethanol (reflux, 6 hours) removes phthalimide protecting groups, requiring careful monitoring to avoid over-reduction.
Purification
Final purification is achieved via recrystallization (e.g., ethyl acetate/petroleum ether) or preparative HPLC, with typical isolated yields of 65–78%.
Analytical Characterization
Critical quality control steps include:
-
1H NMR : Confirmation of substituent integration and coupling patterns (e.g., 4-fluorobenzyl aromatic protons at δ 7.1–7.3 ppm).
-
Mass Spectrometry : ESI-MS m/z calculated for C₁₉H₂₁F₄N₇O [M+H]⁺: 448.17; observed: 448.2.
-
HPLC Purity : >99% using C18 columns with acetonitrile/water gradients.
Comparative Analysis of Synthetic Routes
Table 1: Yield Optimization Strategies
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at N1 vs. N4 of the triazolo[4,3-a]pyrazine are mitigated by steric directing groups or low-temperature conditions.
-
Amine Oxidation : Use of inert atmospheres and antioxidant additives (e.g., ascorbic acid) preserves amine integrity during coupling.
-
Crystallization Issues : Co-solvents (e.g., tert-butanol/water) improve crystal lattice formation for high-purity isolates .
Analyse Chemischer Reaktionen
8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, z. B. die Reduktion von Nitrogruppen zu Aminen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The table below highlights structural differences and similarities with key analogs:
Physicochemical Properties
- Solubility: Piperidine and aminopiperidine substituents () improve water solubility relative to fully aromatic derivatives.
Biologische Aktivität
The compound 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, structure-activity relationships, and potential therapeutic applications.
Structural Overview
The compound features a triazolo-pyrazine core with an aminopiperidine moiety and a fluorobenzyl substituent. Its molecular formula is with a molecular weight of 342.4 g/mol. The presence of the fluorobenzyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets .
Synthesis
The synthesis typically involves multiple steps, including the formation of the triazolo-pyrazine core followed by the introduction of the aminopiperidine and fluorobenzyl substituents. Reaction conditions can be optimized to achieve high yields and purity .
Antibacterial Properties
Recent studies have indicated that derivatives of triazolo[4,3-a]pyrazine, including the compound , exhibit significant antibacterial activity. For example, related compounds have shown moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . The minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard antibacterial agents like ampicillin.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the structural features allow for interactions with key amino acid residues in target proteins, enhancing its pharmacological efficacy .
Other Biological Activities
Beyond antibacterial effects, triazolo[4,3-a]pyrazine derivatives are known to possess a range of biological activities including:
- Antidiabetic : Some compounds in this class have been linked to DPP-IV inhibition, relevant for type II diabetes treatment.
- Antifungal : Preliminary studies suggest antifungal properties.
- Anticonvulsant : Certain derivatives have shown promise in seizure models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- Functional Groups : The presence of electron-donating groups on aromatic rings enhances antibacterial activity.
- Aliphatic vs Aromatic Substituents : Aliphatic chains improve lipophilicity and cell permeability compared to aromatic groups .
Data Table: Biological Activities of Related Compounds
| Compound ID | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| 2e | Antibacterial | 32 | Staphylococcus aureus |
| 2e | Antibacterial | 16 | Escherichia coli |
| 1d | Antidiabetic | N/A | DPP-IV |
| 1a | Antifungal | N/A | Various fungi |
Case Study 1: Antibacterial Screening
In a recent study, a series of triazolo[4,3-a]pyrazine derivatives were synthesized and screened for antibacterial properties using the microbroth dilution method. Among these, compound 2e demonstrated superior activity against both tested strains. This highlights the potential for further development in antibiotic drug discovery .
Case Study 2: DPP-IV Inhibition
Another investigation focused on the antidiabetic potential of similar compounds showed that certain derivatives effectively inhibited DPP-IV activity in vitro. This suggests that modifications to the triazolo[4,3-a]pyrazine scaffold could lead to new therapeutic agents for diabetes management .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 8-(4-aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Reacting 8-amino-6-(piperazinyl)phenyl derivatives with benzyl chloride or substituted benzyl halides under anhydrous conditions (e.g., dioxane or sulfolane) at reflux temperatures (100–150°C) for 24–48 hours .
- Step 2 : Neutralization with NaHCO₃, followed by extraction with EtOAc and purification via recrystallization or column chromatography .
- Critical Parameters : Use of anhydrous solvents (e.g., triethylamine as a base) and extended reaction times (≥24 hours) to ensure complete substitution at the piperazine/piperidine nitrogen .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., δ 7.35–8.65 ppm for aryl protons in DMSO-d6) .
- IR Spectroscopy : Key peaks include N-H stretches (3296–3473 cm⁻¹) and carbonyl stretches (1716 cm⁻¹) .
- Elemental Analysis : Validates molecular composition (e.g., C26H31N5O2 for tert-butyl-substituted derivatives) .
- Melting Point : Used as a purity indicator (e.g., 263–264°C for methoxy-substituted analogs) .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Solvent Choice : Anhydrous dioxane or sulfolane improves reactivity for nucleophilic substitution .
- Stoichiometry : Excess benzyl chloride (1.3 equivalents) ensures complete alkylation of the piperazine/piperidine moiety .
- Purification : Recrystallization from ethanol or 2-methoxyethanol enhances purity and yield (e.g., 75–90% yields for tert-butyl derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance adenosine A1/A2A receptor binding?
- Methodological Answer :
- Substituent Variation : Introduce electron-donating groups (e.g., tert-butyl, methoxy) at the 6-position to improve hydrophobic interactions with receptor pockets .
- Piperidine/Piperazine Modifications : Replace 4-aminopiperidine with 4-benzylpiperazine to assess steric and electronic effects on binding affinity (e.g., compound 45 in ).
- Biological Assays : Use radioligand displacement assays (e.g., [³H]CCPA for A1 receptors) to quantify Ki values across derivatives .
Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?
- Methodological Answer :
- Structural Analysis : Compare NMR/IR data to confirm positional isomerism or unintended substitutions (e.g., tert-butyl vs. methoxy group placement) .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in A2A receptor IC₅₀ values may arise from differences in cell membrane preparation .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical residues (e.g., His264 in A2A receptors) influencing activity .
Q. How can researchers develop novel derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolic Hotspot Identification : Replace labile groups (e.g., primary amines) with stable bioisosteres (e.g., fluorobenzyl groups) to reduce CYP450-mediated oxidation .
- In Vitro Stability Assays : Incubate derivatives with liver microsomes and quantify parent compound depletion via LC-MS/MS. For example, fluorinated analogs (e.g., 4-fluorobenzyl) show t₁/₂ > 120 minutes in human microsomes .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the 8-amino position to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
